molecular formula C6H9N3O B14609214 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole CAS No. 59282-97-2

1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole

Cat. No.: B14609214
CAS No.: 59282-97-2
M. Wt: 139.16 g/mol
InChI Key: DRSRCEVSAZUPTN-UHFFFAOYSA-N
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Description

1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the following steps:

  • Preparation of the alkyne precursor.
  • Preparation of the azide precursor.
  • Cycloaddition reaction between the alkyne and azide in the presence of a copper(I) catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

  • 1-[2-(Ethenyloxy)ethyl]-1H-1,2,4-triazole
  • 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-benzotriazole

Comparison: 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the ethenyloxyethyl group. This structural feature may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

59282-97-2

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(2-ethenoxyethyl)triazole

InChI

InChI=1S/C6H9N3O/c1-2-10-6-5-9-4-3-7-8-9/h2-4H,1,5-6H2

InChI Key

DRSRCEVSAZUPTN-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1C=CN=N1

Origin of Product

United States

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